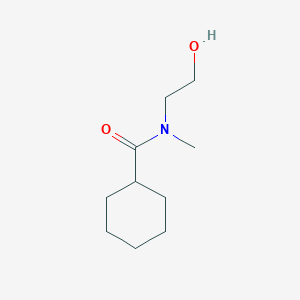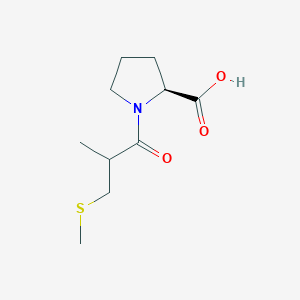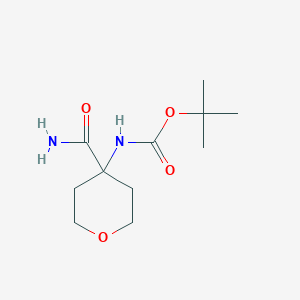
2-(4-ethoxyphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides. It is also known as N-(4-ethoxyphenyl)-2-methylacetamide and is commonly used in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic and anti-inflammatory properties and has been investigated for its potential use in the treatment of pain and inflammation. Additionally, it has been found to have potential applications in the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of 2-(4-ethoxyphenyl)-N-methylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in pain and inflammation and may also have an effect on the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-N-methylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models and has also been found to have an effect on the growth and spread of cancer cells. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-ethoxyphenyl)-N-methylacetamide is its low toxicity profile. This makes it a safe compound to use in laboratory experiments. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for research on 2-(4-ethoxyphenyl)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action. Additionally, research is needed to explore its potential applications in other areas, such as neurology and immunology. Finally, studies are needed to optimize the synthesis method and to improve the solubility of the compound in water, which may increase its efficacy in certain applications.
Conclusion
In conclusion, 2-(4-ethoxyphenyl)-N-methylacetamide is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its low toxicity profile and ease of synthesis make it a safe and accessible compound for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesis Methods
The synthesis of 2-(4-ethoxyphenyl)-N-methylacetamide involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with methylamine to obtain 2-(4-ethoxyphenyl)-N-methylacetamide. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNFXBQQVCUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)


![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)

![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)

